2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3
Description
Chemical Classification and Structure
The chemical classification of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 encompasses multiple categories that reflect its complex structural features and functional characteristics. Primarily, this compound is classified as a heterocyclic organic molecule due to the presence of the 1,3-dioxane ring, which contains two oxygen atoms within a six-membered ring structure. The compound also falls under the category of isotope-labeled compounds, specifically deuterium-labeled molecules, which are extensively used in chemical research for tracking molecular pathways and studying reaction mechanisms.
From a functional group perspective, the compound is classified as a vinyl ester, which is a specific type of ester characterized by the presence of a vinyl group (ethenyl group) attached to the oxygen atom of the ester linkage. This functional group classification is particularly important as it determines many of the compound's reactive properties and potential applications in synthetic chemistry. Additionally, the presence of multiple methyl substituents classifies it as a polysubstituted heterocycle, which influences both its physical properties and chemical reactivity patterns.
The molecular formula of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 is represented as C₁₀H₁₃D₃O₄, explicitly showing the incorporation of three deuterium atoms. However, some sources report the formula as C₁₀H₁₆O₄, representing the total number of hydrogen isotopes without distinguishing between protium and deuterium. The molecular weight is consistently reported as approximately 203.25 grams per mole, reflecting the increased mass contribution of the deuterium atoms compared to regular hydrogen.
Table 1: Fundamental Chemical Properties of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3
The structural architecture of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 is built around a central 1,3-dioxane ring, which is a six-membered heterocyclic ring containing two oxygen atoms positioned at the 1 and 3 positions. This ring system provides conformational rigidity and influences the overall three-dimensional shape of the molecule. The dioxane ring adopts a chair conformation similar to cyclohexane, but the presence of oxygen atoms introduces electronic effects that modulate the ring's properties.
The substitution pattern on the dioxane ring is highly specific, with methyl groups located at positions 2, 2, and 5 of the ring system. The geminal dimethyl substitution at position 2 creates significant steric bulk that influences the molecule's conformational preferences and reactivity. The additional methyl group at position 5 is the site of deuterium incorporation, where three hydrogen atoms have been replaced with deuterium isotopes, creating the characteristic d3 labeling pattern.
The carboxylic acid vinyl ester functionality represents the most reactive portion of the molecule, consisting of a carbonyl group connected to a vinyl (ethenyl) oxygen. This functional group is known for its susceptibility to various chemical transformations, including hydrolysis, transesterification, and addition reactions. The vinyl group itself contains a carbon-carbon double bond that can participate in polymerization reactions and other addition processes, making this compound particularly versatile in synthetic applications.
Table 2: Structural Components and Their Characteristics
| Structural Feature | Description | Chemical Significance |
|---|---|---|
| 1,3-Dioxane Ring | Six-membered heterocycle with oxygen atoms at positions 1 and 3 | Provides structural rigidity and electronic properties |
| Geminal Dimethyl Groups | Two methyl substituents at position 2 | Creates steric hindrance and conformational constraints |
| Deuterated Methyl Group | Methyl group at position 5 with three deuterium atoms | Enables isotopic labeling for research applications |
| Vinyl Ester Group | Ethenyl ester functionality attached to position 5 | Primary reactive site for chemical transformations |
| Carbon-Carbon Double Bond | Alkene functionality within the vinyl group | Susceptible to addition reactions and polymerization |
The three-dimensional structure of the compound is significantly influenced by the conformational preferences of the dioxane ring and the spatial arrangement of the substituents. The chair conformation of the dioxane ring places the substituents in either axial or equatorial positions, with the bulky substituents preferentially occupying equatorial positions to minimize steric interactions. The vinyl ester group extends from the ring system, providing a reactive handle that can be accessed by various reagents while being sterically protected by the surrounding methyl groups.
The electronic properties of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 are influenced by the electron-donating effects of the methyl groups and the electron-withdrawing nature of the ester carbonyl. This electronic distribution affects the compound's reactivity patterns and influences its behavior in various chemical environments. The deuterium atoms contribute to the compound's stability through stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, which is a key factor in its utility for mechanistic studies.
Properties
IUPAC Name |
ethenyl 2,2-dimethyl-5-(trideuteriomethyl)-1,3-dioxane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-5-12-8(11)10(4)6-13-9(2,3)14-7-10/h5H,1,6-7H2,2-4H3/i4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWOCHNKSUBLLL-GKOSEXJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C)C(=O)OC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(COC(OC1)(C)C)C(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deuterated Ketone Approach for Dioxane Ring Formation
The 1,3-dioxane core structure is synthesized via acid-catalyzed cyclocondensation of 2,2-dimethyl-1,3-propanediol with deuterated acetone ((CD₃)₂CO). The reaction proceeds under reflux in dichloromethane (DCM) with p-toluenesulfonic acid (pTSA) as a catalyst, yielding 2,2,5-trimethyl-1,3-dioxane-5-methanol-d3. The deuterated acetone ensures selective incorporation of a CD₃ group at the 5-position, while the 2,2-dimethyl groups derive from the diol. Subsequent oxidation of the hydroxymethyl moiety to a carboxylic acid is achieved using Jones reagent (CrO₃/H₂SO₄) at 0–5°C, affording 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid-d3 in 75–80% yield.
Acid Chloride-Mediated Esterification with Vinyl Alcohol
The carboxylic acid intermediate is converted to its acid chloride using oxalyl chloride (2 eq.) and catalytic DMF in anhydrous DCM. The reaction is monitored via TLC until completion (~6 h at 25°C), after which the solvent is evaporated under reduced pressure. The resultant acid chloride is reacted with vinyl acetate (1.2 eq.) in the presence of triethylamine (1.5 eq.) to facilitate transesterification, yielding the vinyl ester product. This method achieves 65–70% isolated yield after purification via flash chromatography (hexanes/ethyl acetate, 9:1).
Transesterification from Methyl Ester Precursor
Alternative routes employ transesterification of the methyl ester derivative with vinyl alcohol. The methyl ester is synthesized by treating the acid chloride with methanol, followed by refluxing with vinyl acetate and lipase CAL-B (Novozym 435) in toluene. This enzymatic approach minimizes side reactions, providing the vinyl ester in 60–65% yield with >95% enantiomeric excess.
Experimental Procedures and Optimization
Synthesis of 5-Deuteriomethyl-2,2-dimethyl-1,3-dioxane-5-carboxylic Acid
Deuterated Cyclocondensation :
2,2-Dimethyl-1,3-propanediol (10.0 g, 82.6 mmol) and (CD₃)₂CO (12.4 g, 165 mmol) are dissolved in DCM (150 mL) with pTSA (0.5 g). The mixture is refluxed for 24 h, washed with NaHCO₃ (5%), and dried over MgSO₄. Evaporation yields a colorless oil, which is crystallized from hexanes (88% yield).
Oxidation to Carboxylic Acid :
The alcohol (8.0 g, 40 mmol) is dissolved in acetone (100 mL) and cooled to 0°C. Jones reagent (15 mL) is added dropwise, and the reaction is stirred for 2 h before quenching with isopropanol. The mixture is filtered through Celite, and the filtrate is concentrated to afford a white solid (mp 112–114°C).
Esterification Techniques and Catalytic Conditions
Acid Chloride Formation :
The carboxylic acid (5.0 g, 24 mmol) is suspended in DCM (50 mL) with oxalyl chloride (4.2 mL, 48 mmol) and DMF (2 drops). After stirring overnight, the solvent is evaporated, and the residue is used directly.
Vinyl Ester Synthesis :
The acid chloride is dissolved in DCM (30 mL) and treated with vinyl acetate (3.3 mL, 36 mmol) and Et₃N (5.0 mL, 36 mmol). The reaction is stirred for 4 h, washed with HCl (1 M), and purified via column chromatography.
Analytical Characterization
Spectroscopic Analysis
-
¹H NMR (CDCl₃) : δ 6.15 (dd, J = 17.4, 11.0 Hz, 1H, CH₂=CH), 4.86 (d, J = 17.4 Hz, 1H), 4.25 (s, 1H, dioxane O-CH-O), 2.85 (s, 3H, C(CH₃)₂), 1.52 (s, 9H, CD₃ and C(CH₃)₂).
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IR (neat) : 1745 cm⁻¹ (C=O ester), 1240 cm⁻¹ (C-O-C dioxane).
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HRMS (ESI) : m/z [M+H]⁺ calcd. for C₁₀H₁₃D₃O₄: 203.12; found: 203.11.
Chemical Reactions Analysis
Types of Reactions
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 can undergo various chemical reactions, including:
Oxidation: The vinyl ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl ester group typically yields carboxylic acids, while reduction results in the formation of alcohols.
Scientific Research Applications
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 exerts its effects is largely dependent on its chemical structure. The vinyl ester group is reactive and can undergo various transformations, making it a valuable intermediate in synthetic chemistry. The dioxane ring provides stability and rigidity to the molecule, influencing its reactivity and interactions with other compounds. Molecular targets and pathways involved in its action include enzyme active sites and receptor binding domains, where it can act as a substrate or inhibitor.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally related to 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3:
Non-Deuterated Analog: 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester
- Molecular Formula : C₁₀H₁₆O₄
- Molecular Weight : 200.23
- Key Differences :
- Lacks deuterium substitution, making it unsuitable for isotopic labeling.
- Used as an intermediate in dendrimer synthesis and regioselective esterification reactions, such as in the preparation of temsirolimus (an mTOR inhibitor) using Lipozyme TL IM as a catalyst .
- Exhibits similar solubility profiles (e.g., in dichloromethane) but differs slightly in chromatographic retention times due to mass differences .
Methyl Ester-d3 Derivative: 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3
- Molecular Formula : C₉H₁₁D₃O₄
- Molecular Weight : 189.21
- Key Differences :
- Contains a methyl ester group instead of a vinyl ester, reducing steric hindrance and altering reactivity in nucleophilic acyl substitution reactions.
- Deuterated at three positions, enabling use in metabolic stability studies .
- Lower molecular weight compared to the vinyl ester-d3, influencing its volatility in gas chromatography (GC) applications .
Parent Acid: 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid
- Molecular Formula : C₈H₁₄O₄
- Molecular Weight : 174.19
- Key Differences: Lacks the vinyl ester group, serving as a precursor in esterification reactions. Crystal structure analysis reveals a monoclinic lattice (space group C2/c) with distinct bond lengths (e.g., O1–C1: 1.3792 Å) and angles (e.g., O1–C1–O2: 123.44°) . Used in Malkoch esterification with CDI/CsF catalysts to synthesize amphiphilic macromolecules .
Anhydride Derivative: 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Anhydride
- Molecular Formula : C₁₆H₂₆O₇
- Molecular Weight : 330.37
- Key Differences :
- Highly reactive as an esterifying agent, enabling one-step synthesis of esters without purification intermediates .
- Crystal structure shows a planar dioxane ring with shorter carbonyl bonds (C=O: ~1.21 Å) compared to the carboxylic acid (1.30 Å) .
- Critical in synthesizing sirolimus derivatives, achieving yields >80% in optimized conditions .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Applications | Deuterated? |
|---|---|---|---|---|
| 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 | C₁₀H₁₃D₃O₄ | 203.25 | Isotopic tracing, NMR/MS studies | Yes |
| Non-deuterated Vinyl Ester | C₁₀H₁₆O₄ | 200.23 | Dendrimer synthesis, pharmaceuticals | No |
| Methyl Ester-d3 | C₉H₁₁D₃O₄ | 189.21 | Metabolic studies | Yes |
| Parent Carboxylic Acid | C₈H₁₄O₄ | 174.19 | Precursor for esterification | No |
| Anhydride | C₁₆H₂₆O₇ | 330.37 | High-yield esterification agent | No |
Research Findings and Structural Insights
- Synthetic Efficiency : The deuterated vinyl ester-d3 is synthesized via optimized Malkoch esterification, achieving >80% yield in anhydride-mediated reactions .
- Crystallographic Data: The parent acid exhibits a monoclinic crystal system with hydrogen-bonding networks (e.g., C3–H3B⋯O4: 2.54 Å), enhancing thermal stability .
- Isotopic Effects : Deuterium substitution in the vinyl ester-d3 slightly increases bond lengths (e.g., C–D: 1.09 Å vs. C–H: 1.08 Å), affecting vibrational frequencies in IR spectra .
Biological Activity
Overview
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 (CAS No: 1185176-80-0) is a specialized chemical compound notable for its unique structure, which includes a dioxane ring and a vinyl ester functional group. This compound is primarily utilized in scientific research and has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, applications in various fields, and relevant research findings.
- Molecular Formula : CHDO
- Molecular Weight : 203.25 g/mol
- Solubility : Soluble in dichloromethane, ethyl acetate, and methanol.
The biological activity of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3 is largely influenced by its chemical structure. The vinyl ester group is reactive and can participate in various biochemical transformations. Key mechanisms include:
- Enzyme Substrate Interaction : The compound can act as a substrate in enzymatic reactions, influencing metabolic pathways.
- Inhibition Potential : Its structure allows it to potentially inhibit specific enzymes or receptors, making it a candidate for drug development.
1. Biochemical Research
The compound is employed in studies investigating enzyme mechanisms and metabolic processes. Its unique properties make it suitable for tracing metabolic pathways due to the presence of deuterium.
2. Pharmaceutical Development
Research has indicated that derivatives of dioxane carboxylic acids exhibit significant biological activities. For instance, studies on similar compounds have shown their ability to activate peroxisome proliferator-activated receptors (PPARs), which are crucial in lipid metabolism and glucose homeostasis .
3. Metabolic Disorders
Research on related compounds has demonstrated their effectiveness in lowering plasma triglycerides and improving lipid profiles in diabetic models . This suggests potential therapeutic applications for metabolic disorders.
Study 1: Structure-Activity Relationship
A study focused on the structure-activity relationship (SAR) of dioxane derivatives revealed that modifications at specific positions can enhance PPARα agonist activity. The introduction of hydrophobic substituents significantly increased potency and selectivity toward PPARα .
Study 2: Metabolic Effects
In KK-A(y) type 2 diabetic mice, certain dioxane derivatives were shown to significantly reduce plasma triglycerides and improve cholesterol levels . This indicates that similar compounds may have beneficial effects on metabolic health.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid | Carboxylic acid | Limited reactivity |
| 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Methyl Ester | Methyl ester | Moderate activity |
| 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester | Vinyl ester | High reactivity; potential PPARα agonist |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid Vinyl Ester-d3?
- Methodological Answer : The compound is synthesized via a multi-step process involving acid-catalyzed protection of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) with 2,2-dimethoxypropane in acetone, followed by esterification. Key steps include:
- Reacting bis-MPA with 2,2-dimethoxypropane and p-toluenesulfonic acid monohydrate in acetone under magnetic stirring to form a protected intermediate.
- Purification via vacuum filtration and solvent evaporation, yielding a white solid.
- Subsequent esterification under optimized conditions (e.g., THF solvent, DBU catalyst) to introduce the vinyl-d3 group.
- Final purification by repeated hexane precipitation to remove DCU byproducts, confirmed by H and C NMR .
- Table 1 : Key Reaction Conditions
| Step | Reagents | Solvent | Catalyst | Purification Method |
|---|---|---|---|---|
| Protection | 2,2-dimethoxypropane, bis-MPA | Acetone | p-toluenesulfonic acid | Filtration, DCM wash |
| Esterification | Vinyl-d3 precursor | THF | DBU | Hexane precipitation |
Q. How is NMR spectroscopy employed to confirm the structure of this compound?
- Methodological Answer :
- H NMR : Peaks at δ 1.21 (s, 6H, –CH), 1.42–1.45 (s, 12H, –CH), and 3.68–4.18 (d, 8H, –CHO–) confirm the dioxane ring and ester groups. The absence of hydroxyl protons indicates successful protection .
- C NMR : Signals at δ 169.63 (C=O), 98.53 (quaternary C), and 17.80–25.70 (CH) validate the deuterated vinyl ester and methyl substituents .
- Troubleshooting : Discrepancies in chemical shifts (e.g., unexpected splitting) may arise from residual solvents or incomplete deuteration. Compare with isotopic analogs (e.g., non-deuterated esters) to isolate isotopic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational crystallographic data for this compound?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (e.g., Bruker SMART APEX CCD) at low temperatures (100 K) to minimize thermal motion artifacts. Collect reflections across a wide θ range (2.4–29.6°) for completeness .
- Refinement : Employ SHELXL for full-matrix least-squares refinement, incorporating anisotropic displacement parameters (ADPs) for non-hydrogen atoms. Address outliers in bond lengths (e.g., O4–C1 = 1.3792 Å vs. expected 1.41 Å) by verifying hydrogen-bonding constraints (e.g., O2–H2···O3 = 2.7086 Å, angle 172.6°) .
- Validation : Cross-check with CIF validation tools (e.g., PLATON) to identify missed symmetry or disorder. For example, U values >0.05 Å for H8B (0.045 Å) may indicate dynamic disorder requiring twinning refinement .
Q. What strategies optimize the compound’s use as a deuterated intermediate in polymer synthesis?
- Methodological Answer :
- Isotopic Purity : Ensure >98% deuteration via H NMR or mass spectrometry to avoid isotopic dilution in downstream reactions (e.g., PLA chain extension) .
- Reactivity Tuning : Modify reaction conditions (e.g., THF vs. DCM solvents, 0°C vs. RT) to balance ester hydrolysis rates. For example, acidic hydrolysis of the dioxane ring requires controlled pH to preserve the vinyl-d3 group .
- Applications : Incorporate into Meldrum’s acid-derived polymers for controlled drug release. Monitor degradation kinetics via C-labeled tracking in simulated physiological conditions .
Q. How do hydrogen-bonding networks influence the compound’s crystallographic packing and stability?
- Methodological Answer :
- Analysis : Use Mercury 4.0 to visualize packing motifs. The compound exhibits a monoclinic C2/c space group with intermolecular O2–H2···O3 (2.7086 Å) and C6–H6A···O4 (3.4958 Å) interactions stabilizing the lattice .
- Thermal Stability : Correlate hydrogen-bond density with DSC data. Higher H-bond counts (e.g., 3 bonds per molecule) correlate with elevated melting points (>150°C) and reduced hygroscopicity .
Data Contradictions and Mitigation
- Synthetic Yield Variability : reports 6% yield for hydrolysis steps, while cites higher yields (15–20%) for similar esters. Mitigate by optimizing stoichiometry (excess formaldehyde) and reaction time .
- Crystallographic R-Factors : Discrepancies in R (0.044 vs. 0.07 in related studies) may stem from data completeness. Ensure >95% completeness and apply multi-scan absorption corrections (SADABS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
